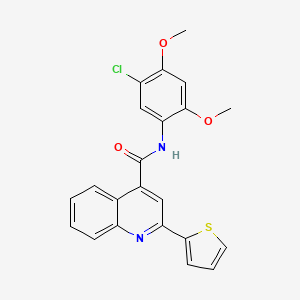
N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Substitution Reactions: Introduction of the 5-chloro and 2,4-dimethoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions.
Coupling Reactions: The thiophene ring can be introduced via a Suzuki or Stille coupling reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline or phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: As an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinolinecarboxamides can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets might include kinases, proteases, or other critical proteins involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the thiophene ring.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-furyl)-4-quinolinecarboxamide: Contains a furan ring instead of a thiophene ring.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-19-12-20(28-2)17(11-15(19)23)25-22(26)14-10-18(21-8-5-9-29-21)24-16-7-4-3-6-13(14)16/h3-12H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKMIFIDRJNQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


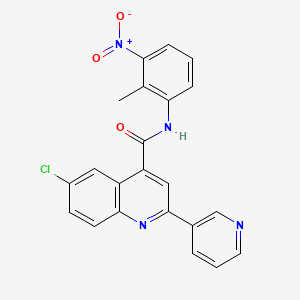
![N-[1-(4-methoxyphenyl)ethyl]-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161034.png)
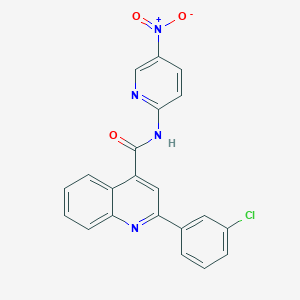
![methyl 2-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4161036.png)

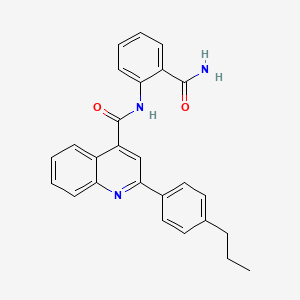
![8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161060.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161065.png)
![METHYL 3-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B4161068.png)
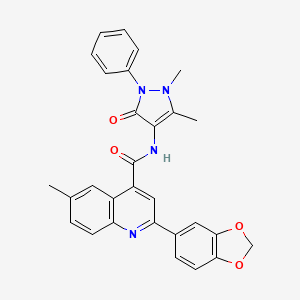
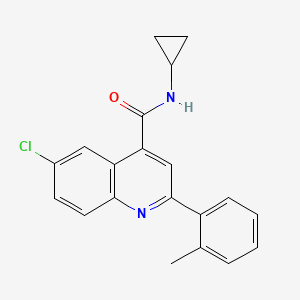
![8-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161097.png)
![N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide;hydrochloride](/img/structure/B4161102.png)
![METHYL 2-[2-(2-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4161122.png)
